molecular formula C13H9NS B1292479 3-Isothiocyanato-1,1'-biphenyl CAS No. 1510-25-4

3-Isothiocyanato-1,1'-biphenyl

Cat. No.: B1292479
CAS No.: 1510-25-4
M. Wt: 211.28 g/mol
InChI Key: YASUKDIZQBZXRW-UHFFFAOYSA-N
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Description

3-Isothiocyanato-1,1’-biphenyl is a synthetic compound with the molecular formula C13H9NS and a molecular weight of 211.28 g/mol.

Mechanism of Action

Mode of Action

The specific mode of action of 3-Isothiocyanato-1,1’-biphenyl is currently unknown . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier .

Biochemical Analysis

Biochemical Properties

3-Isothiocyanato-1,1’-biphenyl plays a crucial role in biochemical reactions, particularly due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, specifically inhibiting CYP2C19 and CYP2C9 . These interactions are significant as they can influence the metabolism of other compounds within the body. Additionally, 3-Isothiocyanato-1,1’-biphenyl has been noted for its ability to permeate the blood-brain barrier, indicating its potential effects on neurological processes .

Cellular Effects

The effects of 3-Isothiocyanato-1,1’-biphenyl on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to downregulate the expression of certain genes involved in metabolic processes . Furthermore, 3-Isothiocyanato-1,1’-biphenyl can affect cellular metabolism by inhibiting specific enzymes, thereby altering the metabolic flux within cells .

Molecular Mechanism

At the molecular level, 3-Isothiocyanato-1,1’-biphenyl exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to and inhibit specific enzymes, such as CYP2C19 and CYP2C9 . This inhibition can lead to changes in the metabolism of other compounds, thereby influencing overall cellular function. Additionally, 3-Isothiocyanato-1,1’-biphenyl has been observed to modulate gene expression, further contributing to its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Isothiocyanato-1,1’-biphenyl have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound remains relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 3-Isothiocyanato-1,1’-biphenyl can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation .

Dosage Effects in Animal Models

The effects of 3-Isothiocyanato-1,1’-biphenyl vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects, such as enzyme inhibition and modulation of gene expression . At higher doses, toxic or adverse effects have been reported, including potential damage to liver and kidney tissues . These findings highlight the importance of dosage regulation when using 3-Isothiocyanato-1,1’-biphenyl in research and therapeutic applications.

Metabolic Pathways

3-Isothiocyanato-1,1’-biphenyl is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . These interactions can influence the metabolism of other compounds, leading to changes in metabolic flux and metabolite levels within the body. Additionally, the compound is metabolized through the mercapturic acid pathway, which involves conjugation with glutathione and subsequent excretion in the urine .

Transport and Distribution

Within cells and tissues, 3-Isothiocyanato-1,1’-biphenyl is transported and distributed through various mechanisms. It has been observed to interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes . The compound’s ability to permeate the blood-brain barrier further highlights its potential for neurological applications .

Subcellular Localization

The subcellular localization of 3-Isothiocyanato-1,1’-biphenyl is crucial for its activity and function. This compound has been found to localize within specific cellular compartments, such as the endoplasmic reticulum and mitochondria . These localizations are directed by targeting signals and post-translational modifications, which ensure that 3-Isothiocyanato-1,1’-biphenyl reaches its intended sites of action within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Isothiocyanato-1,1’-biphenyl can be synthesized through the reaction of biphenyl-3-ylamine with thiocarbonyldiimidazole (TCDI) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is typically carried out in dichloromethane (DCM) at room temperature under an inert atmosphere for one hour . The reaction mixture is then purified by a silica plug, and the solvent is removed under reduced pressure to yield the product as a colorless oil .

Industrial Production Methods: While specific industrial production methods for 3-Isothiocyanato-1,1’-biphenyl are not widely documented, the synthesis process described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Isothiocyanato-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions with amines to form thiourea derivatives.

    Addition Reactions: The compound can react with nucleophiles, such as alcohols and thiols, to form corresponding adducts.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Solvents: Dichloromethane, N,N-dimethylformamide (DMF).

    Catalysts: 4-Dimethylaminopyridine (DMAP).

Major Products:

    Thiourea Derivatives: Formed from the reaction with amines.

    Adducts: Formed from the reaction with alcohols and thiols.

Scientific Research Applications

3-Isothiocyanato-1,1’-biphenyl has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential antimicrobial properties and its ability to inhibit the growth of certain pathogens.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Phenyl Isothiocyanate: Similar in structure but lacks the biphenyl moiety.

    Benzyl Isothiocyanate: Contains a benzyl group instead of the biphenyl group.

    Allyl Isothiocyanate: Contains an allyl group instead of the biphenyl group.

Uniqueness: 3-Isothiocyanato-1,1’-biphenyl is unique due to its biphenyl structure, which imparts distinct chemical and biological properties compared to other isothiocyanates.

Properties

IUPAC Name

1-isothiocyanato-3-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NS/c15-10-14-13-8-4-7-12(9-13)11-5-2-1-3-6-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASUKDIZQBZXRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501333663
Record name 1-isothiocyanato-3-phenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1510-25-4
Record name 1-isothiocyanato-3-phenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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